5-bromomethyl-2,N-dimethylbenzamide
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-(bromomethyl)-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-8(6-11)5-9(7)10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
AMLLVLSEKJBLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural motifs with 5-bromomethyl-2,N-dimethylbenzamide, differing primarily in substituent positions or functional groups:
Key Observations :
- Electronic Effects : Bromine substituents (e.g., at 5-position) enhance electrophilic reactivity, making these compounds suitable for further functionalization .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce solubility in polar solvents compared to N,N-dimethyl analogs.
- bromomethyl groups.
Comparison :
- This compound likely requires bromination of a pre-formed N,N-dimethylbenzamide or alkylation of a brominated precursor, similar to methods in .
- In contrast, 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide employs amine coupling, emphasizing the role of nucleophilic substitution at the benzamide nitrogen.
Physicochemical and Analytical Properties
Chromatographic Behavior
- Retention Indices : N,N-Dimethylbenzamide exhibits a retention index deviation of -80 units compared to primary carboxamides due to reduced polarity from alkylation .
- Stability : N,N-Dimethylbenzamide shows a % coefficient of variation (CV) of 1.1–1.9% in precision studies, indicating robust analytical reproducibility .
Crystallographic Data
- Crystal Packing: Substituents like bromine and methyl groups influence molecular packing. For example, N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide crystallizes in an orthorhombic system (space group Pbca) with distinct hydrogen-bonding networks.
- Solubility : Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility compared to smaller alkyl groups.
Preparation Methods
Electrochemical Bromination Using Hydrobromic Acid
Electrochemical methods have emerged as a sustainable alternative to traditional bromination techniques. In the process described in CN103060837A, a diaphragm electrolytic cell with platinum electrodes facilitates the bromination of 2-amino-N,3-dimethylbenzamide using hydrobromic acid (HBr) and dilute sulfuric acid . Key parameters include:
-
Reagent Ratios : A mass ratio of 1:1–3 for 2-amino-N,3-dimethylbenzamide to HBr (35–45% concentration).
-
Solvent System : Tetrahydrofuran (THF) and dilute sulfuric acid (10–20% concentration) in a 1:8–14 volume ratio.
-
Reaction Conditions : Weak alkaline system (pH 8–9) maintained by anhydrous sodium carbonate, with distillation and filtration steps yielding 97.12% product purity .
This method avoids corrosive liquid bromine, addressing environmental and equipment durability concerns. However, the requirement for specialized electrolytic equipment may limit its adoption in smaller laboratories.
One-Pot Halogenation via N-Halosuccinimide Reagents
A one-pot synthesis route from 2-amino-3-methylbenzoic acid is detailed in SIOC Journals, involving three sequential steps :
-
Cyclization : Reaction with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
-
Aminolysis : Treatment with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.
-
Electrophilic Substitution : Bromination using N-bromosuccinimide (NBS) to produce 2-amino-5-bromo-N,3-dimethylbenzamide (87–94% yield) .
While this method is efficient, the use of NBS raises costs compared to HBr-based approaches. The protocol’s adaptability for synthesizing 5-bromomethyl derivatives remains unexplored but could involve substituting NBS with a radical initiator (e.g., AIBN) for benzylic bromination.
Comparative Analysis of Bromination Techniques
The electrochemical method outperforms others in yield and sustainability but lacks demonstrated applicability to 5-bromomethyl derivatives. NBS-based routes offer versatility but require cost-benefit analysis.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-bromomethyl-2,N-dimethylbenzamide with high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromomethyl derivatives can be synthesized via alkylation of 2,N-dimethylbenzamide using bromomethylating agents (e.g., NBS in DMF under reflux). Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature : Reflux conditions (80–100°C) are often required to overcome activation barriers .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for benzamide derivatives .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of bromomethylating agent) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of the bromomethyl group (δ ~4.3–4.5 ppm for -CH₂Br) and N,N-dimethylamide protons (δ ~2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.03) and isotopic patterns characteristic of bromine .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. What are the common substitution reactions involving the bromomethyl group in this compound?
- Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitutions. Examples include:
- Azide formation : React with NaN₃ in DMF at 80°C (yield: 85–90%) to generate azidomethyl derivatives for click chemistry .
- Thiol substitution : Use KSCN in DMF at 120°C to introduce thiocyanate groups (yield: ~80%) .
- Amine coupling : React with primary amines (e.g., benzylamine) in THF under reflux to form secondary amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., low yield vs. high purity) during substitution reactions?
- Methodological Answer : Contradictions often arise from competing side reactions. Mitigation strategies include:
- Kinetic vs. thermodynamic control : Use lower temperatures (e.g., 0°C) to favor kinetic products, as seen in analogous benzamide substitutions .
- Byproduct analysis : Employ LC-MS to detect intermediates (e.g., hydrolysis products from residual moisture) .
- Computational modeling : Predict reactivity using DFT calculations (e.g., assessing leaving-group stability of Br⁻) .
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electronic effects : The electron-withdrawing N,N-dimethylamide group directs coupling to the bromomethyl site via polarization of the C-Br bond .
- Steric hindrance : Bulky ligands (e.g., t-Bu₃P in Pd catalysts) favor coupling at less hindered positions .
- Experimental validation : Use Hammett plots to correlate substituent effects with reaction rates .
Q. How can researchers troubleshoot unexpected byproducts in large-scale syntheses of this compound?
- Methodological Answer : Scale-up challenges often involve heat transfer and mixing inefficiencies. Solutions include:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
- Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, solvent volume) using factorial designs .
- Purification protocols : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc) .
Q. What strategies are recommended for studying the biological activity of derivatives of this compound?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Library synthesis : Generate analogs via substitutions (e.g., replacing Br with -OH or -NH₂) and assess bioactivity .
- Targeted assays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC determinations) using standardized protocols .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .
Data Interpretation and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Cross-reference multiple datasets and computational tools:
- PubChem/NIST databases : Compare experimental NMR shifts with reference values (e.g., PubChem CID 701258) .
- DFT simulations : Predict chemical shifts using Gaussian or ADF software to resolve ambiguities .
- Collaborative verification : Share raw data with independent labs for reproducibility checks .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
